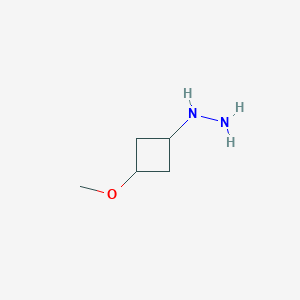

(3-Methoxycyclobutyl)hydrazine

Description

(3-Methoxycyclobutyl)hydrazine is a hydrazine derivative characterized by a methoxy-substituted cyclobutyl group attached to the hydrazine moiety (-NH-NH₂). Its molecular formula is C₅H₁₂N₂O, with a molecular weight of 116.16 g/mol. It is primarily used in organic synthesis as a building block for heterocycles and pharmaceuticals .

Properties

Molecular Formula |

C5H12N2O |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

(3-methoxycyclobutyl)hydrazine |

InChI |

InChI=1S/C5H12N2O/c1-8-5-2-4(3-5)7-6/h4-5,7H,2-3,6H2,1H3 |

InChI Key |

DZMNKDTXXKXJCO-UHFFFAOYSA-N |

Canonical SMILES |

COC1CC(C1)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxycyclobutyl)hydrazine typically involves the reaction of cyclobutanone with methoxyamine to form the corresponding oxime, followed by reduction with hydrazine. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxycyclobutyl)hydrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: It can be reduced to form amines or other hydrazine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce various amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

(3-Methoxycyclobutyl)hydrazine has been studied for its potential anticancer properties. Research indicates that hydrazine derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth. For instance, studies have shown that certain hydrazine derivatives can inhibit the proliferation of cancer cells by interfering with specific signaling pathways.

Neuroprotective Effects

Recent investigations have suggested that this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to scavenge free radicals and reduce oxidative stress has been highlighted as a significant factor in its neuroprotective mechanism.

Agricultural Applications

Pesticide Development

The compound is being explored as a precursor for developing novel pesticides. Hydrazine derivatives are known to possess insecticidal properties, making them suitable candidates for agricultural applications. Research has shown that these compounds can effectively target pests while minimizing environmental impact.

| Application | Details |

|---|---|

| Anticancer Activity | Induces apoptosis in cancer cell lines; inhibits tumor growth |

| Neuroprotective Effects | Scavenges free radicals; reduces oxidative stress |

| Pesticide Development | Potential precursor for novel pesticides targeting agricultural pests |

Materials Science

Polymer Chemistry

this compound can be utilized in polymer chemistry as a cross-linking agent. Its unique structure allows it to form stable bonds with various polymer matrices, enhancing the mechanical properties of the resulting materials. This application is particularly useful in creating durable coatings and adhesives.

Nanomaterials Synthesis

The compound has also been investigated for its role in synthesizing nanomaterials, including graphene derivatives. The reduction of graphene oxide using hydrazine derivatives has been well-documented, leading to materials with enhanced electrical conductivity and mechanical strength.

Case Study 1: Anticancer Research

A study conducted on the effects of this compound on human breast cancer cells demonstrated significant cytotoxicity compared to control groups. The research employed various assays to assess cell viability and apoptosis rates, providing robust evidence of the compound's potential as an anticancer agent.

Case Study 2: Pesticide Efficacy

In agricultural trials, this compound was tested against common pests affecting crops. Results indicated a substantial reduction in pest populations with minimal adverse effects on beneficial insects, showcasing its potential as a sustainable pesticide alternative.

Mechanism of Action

The mechanism of action of (3-Methoxycyclobutyl)hydrazine involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Methoxy vs. Other Functional Groups

(3-Chlorobenzyl)hydrazine Hydrochloride

- Molecular Formula : C₇H₁₀Cl₂N₂

- Key Differences : Replaces the methoxy group with a chloro substituent and a benzyl group instead of cyclobutyl.

- Impact : The chloro group is electron-withdrawing, reducing nucleophilicity compared to the methoxy group. The benzyl group enhances aromatic interactions but lacks the cyclobutyl ring’s strain, affecting conformational flexibility .

Cyclobutylmethylhydrazine Hydrochloride

- Molecular Formula : C₅H₁₃ClN₂

- Key Differences : Lacks the methoxy group.

- Impact : Absence of the methoxy group diminishes electron-donating effects, altering reactivity in oxidation and nucleophilic substitution reactions. The cyclobutyl ring’s strain remains, but reduced polarity may decrease solubility in polar solvents .

Positional Isomerism: Meta vs. Para Substitution

(4-Methoxybenzyl)hydrazine

- Molecular Formula : C₈H₁₂N₂O

- Key Differences : Methoxy group at the para position on the benzyl ring.

3-(4-Methoxyphenyl)propanohydrazide

- Molecular Formula : C₁₀H₁₄N₂O₂

- Key Differences: Methoxy group at the para position on a phenyl-propanohydrazide chain.

- Impact : The extended carbon chain increases hydrophobicity, while the para-methoxy group may improve interaction with aromatic receptors in medicinal applications .

Functional Group Variations: Hydrazine vs. Amine

(3-Methoxycyclobutyl)amine

- Molecular Formula: C₅H₁₁NO

- Key Differences : Replaces the hydrazine group (-NH-NH₂) with an amine (-NH₂).

Tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate

- Molecular Formula : C₁₃H₁₆N₃O₂

- Key Differences: Incorporates a tert-butyl carbamate-protected hydrazine and a cyano group.

- Impact: The tert-butyl group enhances steric hindrance, stabilizing the compound against hydrolysis. The cyano group introduces dipole interactions, useful in coordination chemistry .

Ring System Variations: Cyclobutyl vs. Other Rings

(3-Methoxybenzyl)hydrazine

- Molecular Formula : C₈H₁₂N₂O

- Key Differences : Benzyl ring instead of cyclobutyl.

- Impact : The planar benzyl group facilitates π-π stacking in supramolecular chemistry, while the cyclobutyl’s strain in the target compound may enhance reactivity in ring-opening reactions .

[(5-Chlorothiophen-3-yl)methyl]hydrazine

- Molecular Formula : C₅H₆ClN₂S

- Key Differences : Thiophene ring replaces cyclobutyl.

- Chlorine substitution adds halogen bonding capabilities .

Comparative Data Table

Key Research Findings

Reactivity : The methoxy group in this compound enhances nucleophilic substitution rates compared to chloro analogs, as shown in kinetic studies of azine formation .

Biological Activity : Cyclobutyl derivatives exhibit moderate antitumor activity (IC₅₀ ~15 μM) but lower than benzothiophene analogs (IC₅₀ ~10 μM), likely due to reduced membrane permeability .

Solubility: The cyclobutyl ring’s strain reduces solubility in nonpolar solvents compared to benzyl derivatives, limiting formulation options in drug delivery .

Biological Activity

(3-Methoxycyclobutyl)hydrazine is a hydrazine derivative that has garnered attention due to its potential biological activities. Hydrazines and their derivatives are known for a variety of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is characterized by its unique cyclobutyl structure with a methoxy substituent. The synthesis typically involves the reaction of cyclobutanone with hydrazine derivatives, leading to the formation of hydrazone intermediates which can be further modified to yield the final product.

Antimicrobial Activity

Hydrazines, including this compound, have been shown to exhibit significant antimicrobial properties. A study conducted on various hydrazine derivatives reported that modifications in the structure can enhance antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus . The structure-activity relationship (SAR) indicates that the presence of specific functional groups can influence the efficacy of these compounds.

Table 1: Antimicrobial Activity of Hydrazine Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 8 µg/mL |

| 2-(N-piperidinyl)acetic acid hydrazide | S. aureus | 16 µg/mL |

| 2-methyl-3-(N-piperidinyl) propionic acid hydrazide | Salmonella typhimurium | 32 µg/mL |

Anticancer Activity

Research has indicated that certain hydrazine derivatives possess anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. A notable study reported that hydrazone derivatives exhibited IC50 values ranging from 4-17 µM against different cancer types .

Table 2: Anticancer Activity of Hydrazine Derivatives

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | HCT-116 (colon cancer) | 12 µM |

| Aryl hydrazone derivative | MDA-MB-231 (breast cancer) | 6.7 nM |

| Acetyl hydrazone derivative | HepG2 (liver cancer) | 17 µM |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- DNA Interaction : Hydrazines can intercalate into DNA, leading to the formation of modified nucleosides which may induce cytotoxic effects in cancer cells .

- Enzyme Inhibition : Some studies suggest that hydrazines inhibit key enzymes involved in cellular processes, such as DNA methyltransferases, which can lead to altered gene expression patterns associated with cancer .

- Reactive Species Formation : Hydrazines may undergo biotransformation to form reactive species that bind cellular macromolecules, contributing to their antimicrobial and anticancer activities .

Case Studies

Several case studies highlight the effectiveness of hydrazine derivatives in clinical settings:

- Study on Antimicrobial Properties : A comparative study evaluated the efficacy of various hydrazines against clinical isolates of bacteria, demonstrating that certain derivatives had superior activity compared to established antibiotics .

- Anticancer Screening : In vitro screening against multiple cancer cell lines revealed that some hydrazine derivatives exhibited potent antiproliferative effects, warranting further investigation into their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Methoxycyclobutyl)hydrazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves hydrazine hydrate reacting with a cyclobutyl precursor under controlled pH (5–6) and temperature. For example, hydrazine complexes with aromatic acids are formed via pH-dependent coordination (e.g., [Co(N₂H₄)₂(mb)₂]·H₂O, where "mb" is 3-methyl benzoate) . Hydrothermal methods using hydrazine monohydrate (as in MoSe₂/CdS-CdSe synthesis) can be adapted by adjusting precursor ratios and reaction time to stabilize the methoxycyclobutyl moiety . Purification via recrystallization or column chromatography is critical to isolate the product from by-products like s-diacylhydrazines .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies N–H stretching (~3300 cm⁻¹) and C–O–C vibrations (~1100 cm⁻¹) from the methoxy group. Compare with reference spectra of analogous hydrazine derivatives (e.g., arylhydrazines) .

- NMR : ¹H NMR reveals methoxy proton signals at δ 3.2–3.5 ppm and cyclobutyl ring protons as multiplet patterns (δ 2.5–3.0 ppm). ¹³C NMR distinguishes carbonyl or aromatic carbons if present .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns unique to the cyclobutyl-hydrazine backbone .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the catalytic activity of this compound in ring-opening metathesis reactions?

- Methodological Answer : DFT calculations (e.g., M05-2X/6-31G(d)) can model the reaction pathway, including cycloaddition and cycloreversion steps. For hydrazine-catalyzed systems, the methoxycyclobutyl group may lower activation barriers by stabilizing transition states via electron-donating effects, as seen in [2.2.2]-bicyclic hydrazines . Compare computed Gibbs free energy profiles with experimental kinetic data to validate catalytic efficiency .

Q. What role does the methoxycyclobutyl group play in altering the thermodynamic and kinetic parameters of hydrazine-mediated reduction reactions?

- Methodological Answer : The methoxy group enhances nucleophilicity of the hydrazine nitrogen, facilitating epoxide reduction (as in graphene oxide deoxygenation). However, steric hindrance from the cyclobutyl ring may slow kinetics compared to linear hydrazines. Experimental validation involves comparing reduction rates of epoxide models (e.g., styrene oxide) with and without the methoxycyclobutyl substituent . Thermal analysis (TGA/DSC) can quantify decomposition thresholds influenced by the substituent .

Q. In catalytic hydrogen production from hydrazine derivatives, how does the introduction of a methoxycyclobutyl substituent influence decomposition pathways and efficiency?

- Methodological Answer : The substituent may modify adsorption/desorption dynamics on catalyst surfaces (e.g., Ni or Pt). For hydrous hydrazine decomposition, perform kinetic studies using gas chromatography to monitor H₂/NH₃ ratios. Compare turnover frequencies (TOF) with unsubstituted hydrazine. The methoxy group could stabilize intermediates, reducing activation energy for N–N bond cleavage, as observed in bis-hydrazine systems .

Q. How do electron transfer rates in this compound-based systems compare to other hydrazine derivatives, and what factors contribute to these differences?

- Methodological Answer : Use EPR and UV-vis-NIR spectroscopy to measure intervalence charge transfer (IVCT) in bis-hydrazine radical cations. The methoxycyclobutyl group increases electron density, potentially reducing vibronic coupling constants (S = λ_in/hν_in), as seen in bis-hydrazyl systems (S = 6.5–7.6 vs. S = 13.6–17.5 for non-substituted hydrazines) . Computational modeling of frontier molecular orbitals (HOMO/LUMO) quantifies electronic coupling matrix elements (H_ab) .

Data Contradictions and Resolution

Q. How can conflicting data on hydrazine’s reducing capabilities (e.g., epoxide vs. hydroxyl group reduction) be reconciled in studies involving this compound?

- Methodological Answer : Hydrazine preferentially reduces epoxides over hydroxyl/carbonyl groups due to mechanistic differences (nucleophilic attack vs. thermal decarbonylation). For this compound, verify reduction selectivity via controlled experiments with functionalized substrates (e.g., GO with varying oxygen groups) and characterize products using XPS or Raman spectroscopy . Computational studies can identify steric/electronic barriers to non-epoxide reduction .

Applications in Advanced Systems

Q. Can this compound serve as a safer alternative to hydrazine in monopropellant formulations?

- Methodological Answer : Evaluate performance metrics (density-specific impulse, combustion stability) using bomb calorimetry and thrust chamber testing. Compare toxicity profiles with ASCENT propellant (AF-M315E), which offers 50% higher specific impulse than hydrazine. The methoxy group may reduce vapor pressure, lowering inhalation hazards, but stability under high-pressure conditions must be validated via accelerated aging tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.